Perindoprilat

Description

The active metabolite of the prodrug [Perindopril].

This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.

This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound inhibits ACE and, thus, the conversion of angiotensin I to angiotensin II; consequently, angiotensin II-mediated vasoconstriction and angiotensin II-stimulated aldosterone secretion from the adrenal cortex are inhibited and diuresis and natriuresis ensue.

This compound is a small molecule drug with a maximum clinical trial phase of II.

See also: Perindopril Erbumine (active moiety of).

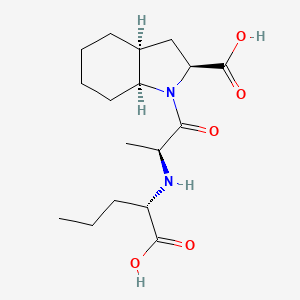

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAIHABQVKJNIY-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869249 | |

| Record name | Perindoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95153-31-4 | |

| Record name | Perindoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95153-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindoprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perindoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perindoprilat's Mechanism of Action on ACE Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril. It delves into the quantitative aspects of its interaction with ACE, details the experimental protocols for assessing its inhibitory activity, and visualizes the intricate signaling pathways involved.

Core Mechanism of ACE Inhibition by this compound

Perindopril is a prodrug that undergoes hepatic metabolism to its pharmacologically active form, this compound.[1] this compound is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[1] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

The inhibitory action of this compound on ACE results in a dual therapeutic effect:

-

Inhibition of Angiotensin II Formation: ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By competitively binding to the active site of ACE, this compound blocks this conversion, leading to reduced levels of angiotensin II. This, in turn, results in vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

-

Potentiation of Bradykinin: ACE is also involved in the degradation of bradykinin, a potent vasodilator peptide.[2] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation.[2] Elevated bradykinin levels contribute to the antihypertensive effect of this compound by promoting vasodilation through the release of nitric oxide (NO) and prostacyclin.[2]

ACE exists in two isoforms with two functionally active domains, the N- and C-terminal domains. The C-terminal domain is predominantly involved in blood pressure regulation. ACE inhibitors like this compound exhibit a greater affinity for and inhibitory activity against the C-terminal domain.

Quantitative Analysis of this compound-ACE Interaction

The potency of this compound as an ACE inhibitor is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the drug's affinity for the enzyme.

| Parameter | Value | Species | Comments | Reference |

| IC50 | 1.11 +/- 0.07 µg/L | Human | In patients with severe renal failure. | [3] |

| IC50 | 1.81 +/- 0.20 µg/L | Human | In patients with moderate renal failure. | [3] |

| Ka (Association Constant) | 2.8 x 10⁹ M⁻¹ | Human | High-affinity, saturable binding, likely to ACE. | [4] |

| Kd (Dissociation Constant) | ~0.36 nM | Human | Calculated from Ka (Kd = 1/Ka). | Inferred from[4] |

| Ki (Inhibition Constant) | ~0.18 nM | Human | Estimated from Kd for a competitive inhibitor where Ki ≈ Kd. | Inferred from[4] |

Note: The provided Ki value is an estimation based on the reported high-affinity binding constant (Ka). Direct experimental determination of Ki for this compound can vary based on assay conditions.

Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of two key signaling pathways: the Renin-Angiotensin System and the Bradykinin-Nitric Oxide pathway.

Inhibition of the Renin-Angiotensin System

This compound's primary mechanism involves the disruption of the renin-angiotensin cascade.

Potentiation of the Bradykinin-Nitric Oxide Pathway

By preventing the degradation of bradykinin, this compound enhances its vasodilatory effects.

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro ACE inhibitory activity of this compound using a spectrophotometric method.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This assay is based on the quantification of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.[5][6]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

This compound

-

Boric acid buffer (pH 8.3) containing NaCl

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer capable of measuring absorbance at 228 nm

-

Thermostatic water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a stock solution of HHL in the boric acid buffer.

-

Prepare a series of dilutions of this compound in deionized water to determine the IC50 value.

-

-

Assay Protocol:

-

To a set of test tubes, add the following in order:

-

50 µL of the this compound solution (or deionized water for the control).

-

150 µL of the HHL solution.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the ACE solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Extraction and Measurement:

-

Add 1.5 mL of ethyl acetate to each tube.

-

Vortex the mixture for 15 seconds to extract the hippuric acid into the organic phase.

-

Centrifuge the tubes to separate the layers.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new set of tubes.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the control (without inhibitor).

-

A_sample is the absorbance in the presence of this compound.

-

-

The IC50 value, the concentration of this compound that inhibits 50% of ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound exerts its antihypertensive effects through a potent and competitive inhibition of angiotensin-converting enzyme. This dual-action mechanism, involving the suppression of the vasoconstrictor angiotensin II and the potentiation of the vasodilator bradykinin, underscores its efficacy in the management of hypertension and other cardiovascular diseases. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working in this therapeutic area.

References

- 1. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Specific and high affinity binding of this compound, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 6. Angiotensin-converting enzyme inhibitory assay [protocols.io]

In Vitro Binding Affinity of Perindoprilat to Angiotensin-Converting Enzyme (ACE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, to its target enzyme. This document summarizes key quantitative binding parameters, details the experimental methodologies used for their determination, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound to ACE has been characterized by various parameters, including the association constant (Ka), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the potency of this compound as an ACE inhibitor.

| Parameter | Value | Species/Matrix | Method | Reference |

| Association Constant (Ka) | 2.8 x 10⁹ M⁻¹ | Human Serum | Equilibrium Dialysis | [1](2) |

| Dissociation Constant (Kd) | ~0.36 nM (Calculated from Ka) | Human Serum | Equilibrium Dialysis | [1](2) |

| IC50 | 1.11 ± 0.07 µg/L (~2.9 nM) | Human Serum (Severe Renal Failure) | Not Specified | |

| IC50 | 1.81 ± 0.20 µg/L (~4.7 nM) | Human Serum (Moderate Renal Failure) | Not Specified | |

| IC50 | 7.83 (Arbitrary Units) | Canine Coronary Arteries | Not Specified | [3](4) |

Note: The Kd value was calculated from the provided Ka value (Kd = 1/Ka). The IC50 values in µg/L were converted to nM assuming a molecular weight of 368.4 g/mol for this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting ACE within the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

The binding of this compound to ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced aldosterone secretion, ultimately resulting in a decrease in blood pressure.[5][6][7][8][9]

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro binding affinity of this compound to ACE.

ACE Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of this compound on ACE activity by measuring the product of the enzymatic reaction.

Caption: Workflow for the spectrophotometric ACE inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3).

-

Prepare serial dilutions of this compound in the same buffer.

-

Prepare a solution of the substrate, hippuryl-histidyl-leucine (HHL), in the assay buffer.

-

Prepare a solution of 1 M Hydrochloric Acid (HCl) to stop the reaction.

-

Have ethyl acetate ready for extraction.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, mix a defined volume of the ACE solution with an equal volume of either the this compound dilution or buffer (for control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding a specific volume of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a volume of 1 M HCl.

-

Extract the product, hippuric acid, by adding ethyl acetate and vortexing.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer (ethyl acetate) containing the hippuric acid to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in a suitable buffer or deionized water.

-

-

Quantification:

-

Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_inhibitor is the absorbance in the presence of this compound.

-

The IC50 value, the concentration of this compound that inhibits 50% of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioinhibitor Binding Assay

This method directly measures the binding of a radiolabeled ligand to ACE and the displacement of this ligand by this compound. A commonly used radioligand is ¹²⁵I-351A.[10][11]

Caption: Workflow for the radioinhibitor binding assay.

Protocol:

-

Reagent and Tissue Preparation:

-

Prepare tissue homogenates containing ACE from a suitable source (e.g., lung, kidney).

-

Prepare a stock solution of the radioligand (e.g., ¹²⁵I-351A).

-

Prepare serial dilutions of unlabeled this compound.

-

-

Binding Reaction:

-

In reaction tubes, combine the tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound (for competition binding) or buffer (for total binding).

-

To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled ACE inhibitor.

-

Incubate the mixtures under conditions that allow for binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the ACE-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which retain the tissue membranes and the bound ligand.

-

Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition binding experiment (specific binding at different concentrations of this compound) are analyzed to determine the Ki (inhibition constant) of this compound.

-

Equilibrium Dialysis

This technique directly measures the binding of this compound to ACE by allowing the unbound drug to diffuse across a semi-permeable membrane until equilibrium is reached.

Caption: Workflow for the equilibrium dialysis experiment.

Protocol:

-

Apparatus Setup:

-

Prepare equilibrium dialysis cells, which consist of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains ACE but allows free passage of this compound.

-

-

Sample Preparation and Loading:

-

Prepare a solution of purified ACE in a suitable buffer.

-

Prepare solutions of this compound at various concentrations.

-

In one chamber of the dialysis cell (the "protein chamber"), place the ACE solution mixed with a known concentration of this compound.

-

In the other chamber (the "buffer chamber"), place an equal volume of the buffer.

-

-

Dialysis:

-

Incubate the dialysis cells at a constant temperature with gentle agitation for a sufficient period to allow equilibrium to be reached (typically several hours).

-

-

Sample Analysis:

-

After incubation, carefully collect samples from both the protein and buffer chambers.

-

Determine the concentration of this compound in both chambers using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

At equilibrium, the concentration of this compound in the buffer chamber represents the free (unbound) drug concentration.

-

The total drug concentration is the initial concentration added to the protein chamber.

-

The concentration of bound drug can be calculated by subtracting the free drug concentration from the total drug concentration.

-

The association constant (Ka) and dissociation constant (Kd) can then be determined using Scatchard analysis or non-linear regression of the binding data.[1]

-

Conclusion

This technical guide has summarized the key in vitro binding affinity data for this compound to ACE, detailed the primary experimental methodologies used for its determination, and provided visual representations of the underlying biological pathway and experimental workflows. The high binding affinity of this compound to ACE, as evidenced by the low nanomolar Kd and IC50 values, underscores its potency as an inhibitor of the Renin-Angiotensin-Aldosterone System. The detailed protocols provided herein serve as a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Specific and high affinity binding of this compound, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the angiotensin converting enzyme by this compound and release of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the angiotensin converting enzyme by this compound and release of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. ClinPGx [clinpgx.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 10. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of perindopril on angiotensin converting enzyme in tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Perindoprilat in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and renal dysfunction. Angiotensin-converting enzyme (ACE), a central component of the RAS, represents a prime target for therapeutic intervention. Perindopril, a prodrug, is orally administered and rapidly metabolized to its active form, perindoprilat, a potent and long-acting ACE inhibitor. This technical guide provides an in-depth exploration of the role of this compound within the renin-angiotensin system, focusing on its mechanism of action, supported by quantitative data, and detailed experimental protocols relevant to its study.

Mechanism of Action of this compound

This compound is a competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[1] ACE is a dipeptidyl carboxypeptidase that plays a dual role in the regulation of blood pressure. It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[1] Simultaneously, ACE is responsible for the degradation of bradykinin, a potent vasodilator.

By competitively binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II.[1] This leads to a cascade of downstream effects:

-

Reduced Angiotensin II Levels: The primary effect of this compound is the significant reduction in circulating and tissue levels of angiotensin II. This leads to:

-

Vasodilation: Angiotensin II is a powerful vasoconstrictor. Its reduction leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and a lowering of blood pressure.

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion, leading to a mild diuretic effect and a decrease in blood volume.

-

-

Increased Bradykinin Levels: By inhibiting the degradation of bradykinin, this compound potentiates its vasodilatory effects.[1] Bradykinin stimulates the release of nitric oxide and prostacyclin, further contributing to vasodilation and a reduction in blood pressure.

The sustained action of this compound is attributed to its slow dissociation from the ACE binding site.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with the renin-angiotensin system.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Species | Source |

| IC50 (ACE Inhibition) | 1.5 - 3.2 nM | Not Specified | [2] |

| IC50 (ACE Inhibition) | 7.83 (for endothelium-dependent relaxations) | Canine | [3] |

| Binding Affinity (Ka) | 2.8 x 10⁹ M⁻¹ | Human | [4] |

Table 2: Pharmacokinetic Properties of Perindopril and this compound in Humans

| Parameter | Perindopril (Prodrug) | This compound (Active Metabolite) | Source |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3 - 7 hours | [5] |

| Elimination Half-life (t½) | 0.8 - 1.0 hours | 30 - 120 hours (terminal) | [5] |

| Bioavailability (Oral) | 65-75% | Not Applicable | [1] |

Table 3: In Vivo Effects of Perindopril/Perindoprilat on the Renin-Angiotensin System and Blood Pressure

| Parameter | Effect | Species/Model | Dosage | Source |

| Plasma ACE Inhibition | >90% inhibition at 1 hour | Rat | 1, 4, or 8 mg/kg | |

| Plasma Angiotensin II to Angiotensin I Ratio | 57% reduction | Human | 4 mg/day | [1] |

| Pressor Response to Angiotensin I | 95% inhibition at 4 hours | Rat | 1 mg/kg | [1] |

| Systolic Blood Pressure Reduction | Maintained in the normotensive range (< 150 mmHg) after treatment withdrawal | Spontaneously Hypertensive Rat (SHR) | 4 mg/kg/day for 12 weeks | |

| Mean Blood Pressure Reduction | From 173/100 to 145/82 mmHg | Human | 2 - 8 mg/day for 1 year | |

| Tissue ACE Inhibition (Aortic Wall) | 18% of control at 4 hours | Rat | 1 mg/kg | [1] |

| Tissue ACE Inhibition (Kidney) | 24% of control at 4 hours | Rat | 1 mg/kg | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust evaluation of ACE inhibitors like this compound.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.

1. Materials and Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

-

This compound (or other test inhibitors)

-

Microplate fluorometer

-

96-well black microplates

2. Procedure:

-

Prepare Reagent Solutions:

-

Dissolve ACE in assay buffer to a final concentration of 1 U/mL (stock solution). Prepare a working solution by diluting the stock solution in assay buffer.

-

Dissolve the fluorogenic substrate in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add 40 µL of the ACE working solution.

-

Add 40 µL of the various dilutions of this compound or control (assay buffer) to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 200 µL of the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the specified substrate) over a set period (e.g., 30 minutes) using a microplate fluorometer.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

-

Determine the percentage of ACE inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).

-

In Vivo Evaluation in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical in vivo experiment to assess the antihypertensive effects of perindopril.

1. Animals and Housing:

-

Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).

-

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. Drug Administration:

-

Acclimatize the animals for at least one week before the experiment.

-

Administer perindopril (dissolved in distilled water) or vehicle (distilled water) daily by oral gavage at the desired doses (e.g., 1, 2, or 4 mg/kg) for the duration of the study (e.g., 10 weeks).

3. Blood Pressure Measurement:

-

Tail-Cuff Method (Non-invasive):

-

Acclimate the rats to the restraining device and tail-cuff apparatus for several days before starting measurements.

-

Warm the rat's tail to detect the pulse.

-

Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study.

-

-

Radiotelemetry (Invasive - for continuous monitoring):

-

Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta of the rats.

-

Allow a recovery period of at least one week.

-

Record blood pressure and heart rate continuously in conscious, freely moving animals.

-

4. Tissue Harvesting and Ex Vivo ACE Activity Measurement:

-

At the end of the treatment period, euthanize the animals.

-

Rapidly excise tissues of interest (e.g., lungs, kidneys, aorta, heart).

-

Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Tissue Homogenization:

-

Thaw the tissues on ice.

-

Homogenize the tissues in a suitable buffer (e.g., Tris-HCl buffer) using a tissue homogenizer.

-

Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the ACE.

-

-

Ex Vivo ACE Activity Assay:

-

Determine the protein concentration of the tissue homogenates.

-

Measure the ACE activity in the homogenates using an in vitro ACE inhibition assay as described previously.

-

Express ACE activity relative to the protein concentration (e.g., mU/mg protein).

-

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System and the Site of Action of this compound

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

General Experimental Workflow for Evaluating ACE Inhibitors

Caption: A representative workflow for the preclinical evaluation of ACE inhibitors.

Conclusion

This compound's role as a potent and specific inhibitor of angiotensin-converting enzyme places it as a cornerstone in the management of cardiovascular diseases. Its mechanism of action, centered on the dual effects of reducing angiotensin II formation and potentiating bradykinin, leads to significant and sustained reductions in blood pressure. The quantitative data presented in this guide underscore its high potency and favorable pharmacokinetic profile, which translates to effective once-daily dosing. The detailed experimental protocols provided offer a framework for the continued research and development of novel ACE inhibitors and a deeper understanding of their complex interactions within the renin-angiotensin system. This comprehensive understanding is paramount for the scientific community in its ongoing efforts to combat cardiovascular disease.

References

- 1. Effects of perindopril on tissue angiotensin-converting enzyme activity demonstrated by quantitative in vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute and chronic effects of perindopril on tissue angiotensin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of perindopril on angiotensin converting enzyme in tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Early-Phase In Vivo Studies of Perindoprilat in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-phase in vivo studies of perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, in various animal models. This document synthesizes key findings on the pharmacokinetics, pharmacodynamics, and toxicology of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development in this area.

Introduction

Perindopril is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, this compound.[1][2][3] this compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inhibits the degradation of the vasodilator bradykinin.[1][4] These actions lead to vasodilation, reduced blood pressure, and other beneficial cardiovascular effects. This guide focuses on the foundational in vivo animal studies that have elucidated these effects.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of blood pressure through the inhibition of ACE. This has been demonstrated in several animal models of hypertension.

Antihypertensive Efficacy

In vivo studies have consistently shown the dose-dependent antihypertensive effects of perindopril. In spontaneously hypertensive rats (SHR), a single daily dose of perindopril effectively controlled blood pressure over a 24-hour period.[5] Furthermore, long-term treatment (12 weeks) in SHR led to sustained normotension even after treatment withdrawal and extended the lifespan of the animals.[5] In a model of diet-induced obesity and hypertension, perindopril treatment prevented the development of both conditions.[6]

Table 1: Antihypertensive Effects of Perindopril in Animal Models

| Animal Model | Treatment and Dose | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | Perindopril (dose-dependent) | Dose-dependent lowering of blood pressure; a single daily dose controls BP for 24h. | [5] |

| Stroke-Prone SHR | Perindopril (dose and duration-dependent) | Prevention of stroke during treatment; increased survival post-treatment with longer duration. | [5] |

| Renovascular Hypertensive Rats | Perindopril | Demonstrated antihypertensive effect. | [1] |

| Diet-Induced Obese WKY Rats | Perindopril (1 mg/kg/day) | Prevented the development of obesity and hypertension. | [6] |

| Anesthetized Dogs (Salt and Water Restricted) | This compound (0.1 and 0.5 mg/kg, intra-renal artery) | Reduced blood pressure and increased sodium excretion. | [7] |

Mechanism of Action: ACE Inhibition

This compound is a potent and competitive inhibitor of ACE. In vitro studies have determined its IC50 to be in the range of 1.5 to 3.2 nM.[1] In vivo, perindopril competitively inhibits the pressor response to angiotensin I.[1] Studies in rats have shown that a 1 mg/kg dose of perindopril can significantly inhibit plasma ACE activity for 24 hours, with a more prolonged effect observed with a low-salt diet.[1]

An important aspect of this compound's action is its effect on tissue-bound ACE. Research in rats has shown that perindopril inhibits ACE not only in plasma but also in various tissues, including the kidney, aorta, lung, and brain.[8][9] The inhibition of tissue ACE, particularly in the vasculature and kidney, is thought to contribute significantly to the long-lasting antihypertensive effect of perindopril, which persists even after plasma ACE activity has returned to normal.[1][8]

Table 2: In Vivo ACE Inhibition by Perindopril in Rats

| Tissue | Dose of Perindopril | Onset and Duration of Inhibition | Key Findings | Reference |

| Plasma | 1, 4, 8 mg/kg (gavage) | >90% inhibition within 1 hour; returned to control levels after 24 hours. | Acute and potent inhibition. | [8][9] |

| Kidney | 1, 4, 8 mg/kg (gavage) | Similar time-course to plasma ACE inhibition. | High sensitivity to inhibition. | [8][9] |

| Lung | 1, 4, 8 mg/kg (gavage) | Lesser degree of inhibition; maximal effect at 4-8 hours, persisting for 48 hours. | Sustained tissue ACE inhibition. | [9] |

| Aorta | 1, 4, 8 mg/kg (gavage) | Similar to lung; inhibition persisted for 48 hours. | Contributes to prolonged vascular effects. | [9] |

| Brain | 1, 4, 8 mg/kg (gavage) | Lesser degree of inhibition than plasma/kidney; maximal effect at 1-4 hours, persisting through 24 hours. | Suggests penetration of the blood-brain barrier. | [8] |

| Testis | 1, 4, 8 mg/kg (gavage) | Little to no alteration in ACE activity. | Limited drug penetration. | [8][9] |

Signaling Pathways

The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS).

Pharmacokinetics and Metabolism

The metabolic fate of perindopril has been investigated in several animal species. The primary route of biotransformation is the hydrolysis of the ethyl ester side-chain to form the active metabolite, this compound.[10][11]

Table 3: Comparative Metabolism of Perindopril in Animal Models

| Species | Administration | Key Metabolites Identified | Primary Route of Biotransformation | Reference |

| Rat | Oral and IV | This compound, acyl glucuronides of perindopril and this compound, cyclic lactams | Hydrolysis to this compound | [10] |

| Dog | Oral and IV | This compound, acyl glucuronides of perindopril and this compound, cyclic lactams | Hydrolysis to this compound | [10] |

| Monkey | Oral and IV | This compound, acyl glucuronides of perindopril and this compound, cyclic lactams | Hydrolysis to this compound | [10] |

Minor metabolic pathways include the formation of acyl glucuronides of both perindopril and this compound, and the internal dehydration to form cyclic lactam structures.[10]

Experimental Protocols

Detailed experimental design is crucial for the reproducibility of in vivo studies. Below are summaries of typical protocols used in the early-phase evaluation of this compound.

General Experimental Workflow

References

- 1. Antihypertensive effect of perindopril: experimental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and in vitro/in vivo evaluation of immediate release perindopril tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of perindopril on hypertension and stroke prevention in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perindopril prevents development of obesity and hypertension in middle aged diet-induced obese rat models of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Renal effects of this compound, an angiotensin-converting enzyme inhibitor, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of perindopril on angiotensin converting enzyme in tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interspecies comparison of the metabolic pathways of perindopril, a new angiotensin-converting enzyme (ACE) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resource.aminer.org [resource.aminer.org]

Perindoprilat: A Comprehensive Technical Guide on Biological Activity and Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindoprilat, the active metabolite of the prodrug perindopril, is a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE). This technical guide provides an in-depth analysis of the biological activity and structure-activity relationship (SAR) of this compound. A detailed examination of its mechanism of action within the renin-angiotensin-aldosterone system (RAAS) is presented, supported by quantitative pharmacological data. Furthermore, this document outlines key experimental protocols for assessing the biological activity of this compound and explores the critical structural features that govern its potent inhibitory effects.

Introduction

This compound is a nonsulfhydryl, dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor.[1] It is the biologically active metabolite of the orally administered prodrug, perindopril.[2][3] Following oral administration, perindopril is rapidly absorbed and subsequently hydrolyzed in the liver to form this compound.[4] As a potent and competitive inhibitor of ACE, this compound plays a crucial role in the management of hypertension and other cardiovascular disorders by effectively modulating the renin-angiotensin-aldosterone system (RAAS).[4]

Biological Activity and Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of ACE, a key enzyme in the RAAS.[4] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[4] Additionally, ACE is involved in the degradation of bradykinin, a potent vasodilator.[4]

The biological activities of this compound include:

-

Inhibition of Angiotensin II Formation: By competitively binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II.[4] This leads to a reduction in circulating levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[4]

-

Potentiation of Bradykinin: this compound's inhibition of ACE also prevents the breakdown of bradykinin, leading to increased local concentrations of this vasodilator peptide.[5] Elevated bradykinin levels contribute to the antihypertensive effect of this compound by promoting vasodilation.[4]

-

Reduction in Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention. By reducing angiotensin II levels, this compound indirectly decreases aldosterone secretion, leading to a mild diuretic effect.

-

Tissue ACE Inhibition: this compound has demonstrated a high affinity for and inhibitory activity against ACE in various tissues, not just in plasma.[5] This tissue-level inhibition may contribute to its long-term cardiovascular protective effects beyond blood pressure reduction.[6]

Signaling Pathway

The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). This compound's intervention in this pathway leads to a cascade of effects that ultimately lower blood pressure and reduce cardiovascular strain.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 3.6 nmol/L | Human | In vitro ACE inhibition assay | [7] |

| In the nanomolar range | Not Specified | In vitro ACE inhibitory potency | [8] | |

| Ka (High-Affinity Binding) | 2.8 x 10⁹ M⁻¹ | Human | Equilibrium dialysis (likely binding to ACE) | [9] |

Table 1: In Vitro Inhibitory and Binding Affinity of this compound

| Parameter | Value | Subject Population | Route of Administration | Reference |

| Inhibition of Plasma ACE | >90% inhibition within 1 hour | Rat | Oral gavage of perindopril (1, 4, or 8 mg/kg) | [7] |

| 50% Displacement of Radioligand from Plasma and Kidney ACE | ≤ 1 mg/kg | Rat | Oral gavage of perindopril | [6] |

| 50% Displacement of Radioligand from Lung, Aorta, and Brain ACE | 16 to 32 mg/kg | Rat | Oral gavage of perindopril | [6] |

Table 2: In Vivo ACE Inhibition by this compound (following Perindopril Administration)

Structure-Activity Relationship (SAR)

The high potency of this compound as an ACE inhibitor is attributed to its specific stereochemistry and the presence of key functional groups that interact with the active site of the enzyme. This compound is a dicarboxylate-containing ACE inhibitor, and its SAR shares common features with other members of this class.

Key structural features contributing to this compound's activity include:

-

N-ring with a Carboxylic Acid: The octahydroindole-2-carboxylic acid moiety mimics the C-terminal carboxylate of ACE substrates, which is crucial for binding to the enzyme's active site.[10]

-

Zinc-Binding Group: One of the carboxylate groups of this compound acts as a key zinc-binding group, chelating the essential zinc ion in the active site of ACE.[1]

-

Stereochemistry: The specific stereoconfiguration of this compound is critical for its high-affinity binding. A study involving the synthesis and testing of 32 stereoisomers of this compound revealed that only four, including the marketed form of this compound, exhibited potent ACE inhibitory activity in the nanomolar range.[8] This underscores the strict stereochemical requirements for optimal interaction with the ACE active site. The optimal configuration for dicarboxylate inhibitors is generally the S,S,S-configuration.[11]

-

Hydrophobic Interactions: The bicyclic perhydroindole ring system and the n-butyl side chain likely engage in hydrophobic interactions within the S1 and S2' pockets of the ACE active site, further enhancing binding affinity. A study comparing the crystal structures of several ACE inhibitors, including this compound, suggests the presence of a single unique hydrophobic pocket that accommodates the C-terminal end of the inhibitors.[1]

-

Methyl Group: The methyl group on the propionyl linker mimics the side chain of alanine, a common amino acid in ACE substrates, and contributes to the proper orientation of the molecule within the active site.[12]

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is based on the method described by Cushman and Cheung, which measures the production of hippuric acid from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-histidyl-leucine (HHL)

-

This compound

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a solution of ACE (e.g., 0.25 U/mL) in borate buffer.

-

Prepare a solution of HHL (e.g., 8 mM) as the substrate.

-

In a test tube, add 20 µL of the sample solution (this compound at various concentrations).

-

Add 50 µL of the HHL substrate solution.

-

Initiate the reaction by adding 10 µL of the ACE solution.

-

Mix the contents thoroughly and incubate the mixture for 60 minutes at 37°C.

-

Stop the reaction by adding 62.5 µL of 1 M HCl.

-

Extract the hippuric acid formed with 375 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness in a vacuum oven.

-

Reconstitute the dried hippuric acid in a known volume of water.

-

Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition and determine the IC50 value.

References

- 1. Configuration and preferential solid-state conformations of this compound (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Angiotensin-converting enzyme inhibition by perindopril in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific and high affinity binding of this compound, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 11. researchgate.net [researchgate.net]

- 12. In vivo determinations of Ki values for angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography method for Perindoprilat quantification

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Perindoprilat, the active metabolite of Perindopril, is detailed below. Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly metabolized in the liver to its active metabolite, this compound.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Application Note: HPLC Quantification of this compound

This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical dosage forms. The method is simple, rapid, and provides accurate and reproducible results.

Chromatographic Conditions

A summary of various reported HPLC methods for the quantification of Perindopril (the prodrug of this compound) is presented in Table 1. These methods can be adapted for the quantification of this compound with appropriate validation.

Table 1: Summary of Reported HPLC Methods for Perindopril Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 | Symmetry C18 (4.6 x 100 mm, 5 µm)[1] | Kromasil C8 (4.6 mm × 250 mm, 5 µ particle size)[2] | C18 (250 mm × 4.6 mm, i.d., particle size 5 mm)[3] |

| Mobile Phase | Phosphate buffer: Acetonitrile (65:35 v/v), pH 3.0[4] | Phosphate Buffer: Methanol (30:70 v/v), pH 5.0[1] | Buffer (Potassium dihydrogen orthophosphate): Acetonitrile (59:41 v/v), pH 2.6[2] | Not specified |

| Flow Rate | 0.6 mL/min[4] | 0.8 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] |

| Detection Wavelength | 209 nm[4] | 215 nm[1] | 210 nm[2] | 215 nm[3] |

| Injection Volume | Not specified | 20 µL[1] | 10 µL[2] | Not specified |

| Retention Time | 3.122 min[4] | 2.45 min[1] | Not specified | 2.793 min[3] |

Method Validation Summary

The described HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters for Perindopril Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range (µg/mL) | 20-100[4] | 10-50[1] | 48-112[5] | 4-20[3] |

| Correlation Coefficient (r²) | 0.9997[4] | 0.999[1] | Not specified | Not specified |

| Accuracy (% Recovery) | Not specified | Not specified | 98.9-100.4%[5] | 99.00 - 100.5%[3] |

| Precision (%RSD) | Not specified | Not specified | Not specified | 0.865%[3] |

| LOD (µg/mL) | Not specified | 1.09[1] | 3.03[5] | 2[3] |

| LOQ (µg/mL) | Not specified | 3.63[1] | 9.17[5] | 7.0[3] |

Experimental Protocol: HPLC Quantification of this compound

This protocol provides a detailed procedure for the quantification of this compound in tablet dosage forms based on a representative HPLC method.

Materials and Reagents

-

Perindopril Erbumine reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Triethylamine

-

HPLC grade water

-

0.45 µm membrane filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Ultrasonic bath

-

pH meter

-

Analytical balance

Preparation of Solutions

3.1. Preparation of Phosphate Buffer (pH 3.0)

-

Weigh 7 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.[4]

-

Add 2 mL of Triethylamine.[4]

-

Adjust the pH to 3.0 with orthophosphoric acid.[4]

-

Filter the buffer through a 0.45 µm membrane filter.

3.2. Preparation of Mobile Phase

-

Mix the phosphate buffer (pH 3.0) and acetonitrile in a ratio of 65:35 (v/v).[4]

-

Degas the mobile phase in an ultrasonic water bath for 5 minutes.[4]

3.3. Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh 25 mg of Perindopril Erbumine reference standard and transfer it to a 100 mL volumetric flask.[4]

-

Add approximately 25 mL of the mobile phase and sonicate for 15 minutes to dissolve.[4]

-

Make up the volume to 100 mL with the mobile phase.[4]

3.4. Preparation of Working Standard Solutions

-

Prepare a series of working standard solutions with concentrations ranging from 20 to 100 µg/mL by diluting the standard stock solution with the mobile phase.[4]

3.5. Preparation of Sample Solution

-

Weigh and powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of perindopril and transfer it to a 100 mL volumetric flask.[4]

-

Add about 25 mL of the mobile phase and sonicate for 15 minutes.[4]

-

Add another 25 mL of the mobile phase and shake continuously for 15 minutes.[4]

-

Make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Chromatographic Analysis

-

Set up the HPLC system with the C18 column and the prepared mobile phase.

-

Set the flow rate to 0.6 mL/min and the detection wavelength to 209 nm.[4]

-

Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

-

Record the peak areas of the chromatograms.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the amount of this compound in the tablet formulation.

Visualizations

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Mechanism of action of this compound.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Perindoprilat in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, in human plasma. The protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, offering excellent accuracy, precision, and a wide linear dynamic range.

Introduction

Perindopril is a prodrug that is hydrolyzed in vivo to its active metabolite, this compound. This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, this compound leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure. Accurate and reliable quantification of this compound in human plasma is essential for assessing the pharmacokinetic profile of Perindopril and for clinical research in hypertension and cardiovascular diseases. This document provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS.

Experimental Protocol

This protocol is a synthesis of established methods and provides a comprehensive workflow for the analysis of this compound in human plasma.[1][2][3][4]

Materials and Reagents

-

This compound reference standard

-

This compound-d4 or Ramipril as internal standard (IS)[1][3][4]

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Phosphoric acid[1]

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB) or protein precipitation reagents (e.g., acetonitrile)[1][3][4]

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Centrifuge

-

Vortex mixer

-

Pipettes and general laboratory consumables

Sample Preparation

Two primary methods for sample preparation are commonly used: Solid Phase Extraction (SPE) and Protein Precipitation (PP).

Method 1: Solid Phase Extraction (SPE)[1]

-

Plasma Pre-treatment: To 200 µL of human plasma, add 50 µL of internal standard solution and 100 µL of phosphoric acid. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water.

-

Elution: Elute this compound and the internal standard with 1 mL of methanol.

-

Final Sample: The eluate can be directly injected into the LC-MS/MS system.[1]

Method 2: Protein Precipitation (PP)[2][3][4]

-

Precipitation: To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard.

-

Vortexing: Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube or vial.

-

Injection: Inject a portion of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[3][4]

-

Mobile Phase A: 0.1% Formic acid in water[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (90:10, v/v)[5]

-

Flow Rate: 0.3 mL/min[6]

-

Gradient: A gradient elution is typically used to ensure good separation and peak shape. An example gradient is provided in the table below.

-

Injection Volume: 5-10 µL

-

Column Temperature: 35 °C[5]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 10 | 90 |

| 1.5 | 10 | 90 |

| 1.6 | 95 | 5 |

| 4.0 | 95 | 5 |

Note: The gradient may need to be optimized based on the specific column and LC system used.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive[3][4] or Negative[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Transitions:

-

This compound: m/z 341.2 → 172.2 (Positive Ion Mode) or m/z 339.00 → 168.10 (Negative Ion Mode)[2]

-

This compound-d4 (IS): m/z 345.2 → 176.2 (Positive Ion Mode)

-

Ramipril (IS): m/z 417.2 → 234.2 (Positive Ion Mode)

-

-

Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV

-

Source Temperature: 120 - 150 °C[5]

-

Desolvation Temperature: 350 - 450 °C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for this compound, compiled from various validated studies.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| This compound | 0.2 - 40[3][4] | ≥ 0.99[2] | 0.2 - 0.3[1] |

Table 2: Accuracy and Precision

| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| This compound | Low QC | 89.6 - 112.4[3][4] | ≤ 13.8[3][4] |

| Mid QC | 89.6 - 112.4[3][4] | ≤ 13.8[3][4] | |

| High QC | 89.6 - 112.4[3][4] | ≤ 13.8[3][4] |

Table 3: Recovery

| Analyte | Extraction Method | Mean Recovery (%) |

| This compound | Solid Phase Extraction | 76.32[1] |

| This compound | Protein Precipitation | 79.65 - 97.83[3][4] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships described in this protocol.

Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound in human plasma.

Caption: Comparison of the two primary sample preparation methods: SPE and Protein Precipitation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The protocol offers flexibility in sample preparation, with both SPE and protein precipitation methods yielding excellent results. The short run time and high selectivity of the method make it well-suited for a wide range of research and clinical applications in the field of drug development and pharmacology.

References

- 1. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite this compound in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new LC-MS/MS bioanalytical method for perindopril and this compound in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A UPLC-MS/MS method for quantification of perindopril and this compound and applied in a bioequivalence study for their pharmacokinetic parameter measurement - ProQuest [proquest.com]

- 4. A UPLC-MS/MS method for quantification of perindopril and this compound and applied in a bioequivalence study for their pharmacokinetic parameter measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Perindoprilat Enantiomers by Capillary Electrophoresis

Abstract

This application note details a robust and reliable capillary electrophoresis (CE) method for the chiral separation of Perindoprilat enantiomers. This compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, contains a chiral center, resulting in two enantiomers. As the pharmacological activity of chiral drugs often resides in one specific enantiomer, the development of analytical methods to ensure enantiomeric purity is critical in drug development and quality control. This document provides a comprehensive protocol using 2-hydroxylpropyl-β-cyclodextrin as a chiral selector, enabling baseline separation of the (S)- and (R)-Perindoprilat enantiomers. The method is suitable for researchers, scientists, and drug development professionals.

Introduction

Perindopril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. Its therapeutic effect is primarily attributed to its active metabolite, this compound. The presence of stereogenic centers in the this compound molecule means that it exists as enantiomers. It is well-established that the pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, regulatory agencies require the stereospecific analysis of chiral drugs. Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample and reagent consumption.[1][2][3][4] This application note describes a validated CE method employing a cyclodextrin-based chiral selector for the effective resolution of this compound enantiomers.

Experimental

Instrumentation and Reagents

-

Capillary Electrophoresis System: A system equipped with a diode array detector (DAD) or a UV detector capable of monitoring at 210 nm.

-

Capillary: Fused-silica capillary, uncoated.

-

Reagents:

-

This compound racemate

-

(S)-Perindoprilat and (R)-Perindoprilat reference standards

-

2-hydroxylpropyl-β-cyclodextrin (HP-β-CD)

-

Sodium phosphate monobasic

-

Sodium phosphate dibasic

-

Methanol (HPLC grade)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Standard and Sample Preparation

-

Stock Solution: Prepare a stock solution of racemic this compound in deionized water.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with deionized water to fall within the linear concentration range of 25–800 µg/mL.[1][2]

-

Sample Preparation: For the analysis of this compound in pharmaceutical formulations, dissolve the product in deionized water to achieve a concentration within the calibrated range. Filter the sample through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis Method

A detailed summary of the optimized CE method parameters is provided in Table 1.

Table 1: Optimized Capillary Electrophoresis Method Parameters

| Parameter | Condition |

| Chiral Selector | 10 mM 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD) |

| Background Electrolyte (BGE) | 100 mM Phosphate buffer (pH 7.0) containing 15% (v/v) Methanol |

| Applied Voltage | 15 kV |

| Capillary Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Mode | Hydrodynamic injection |

The migration order under these conditions is typically the (R)-enantiomer followed by the (S)-enantiomer.

Method Validation Data

The developed capillary electrophoresis method was validated according to ICH guidelines. A summary of the quantitative validation data is presented in Table 2.

Table 2: Quantitative Method Validation Data

| Parameter | Result |

| Linearity Range | 25–800 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 14.7 µg/mL |

| Limit of Quantification (LOQ) | 44.1 µg/mL (calculated as 3 x LOD) |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Protocols

Preparation of Background Electrolyte (100 mM Phosphate Buffer, pH 7.0 with 15% Methanol)

-

Weigh the appropriate amounts of sodium phosphate monobasic and dibasic to prepare a 100 mM phosphate buffer.

-

Dissolve the salts in deionized water.

-

Adjust the pH to 7.0 using 0.1 M HCl or 0.1 M NaOH.

-

Add 10 mM of 2-hydroxylpropyl-β-cyclodextrin to the buffer solution and stir until fully dissolved.

-

Add 150 mL of methanol for every 850 mL of the aqueous buffer solution to achieve a final methanol concentration of 15% (v/v).

-

Filter the BGE through a 0.45 µm filter before use.

Capillary Conditioning

-

New Capillary:

-

Rinse with 1 M NaOH for 30 minutes.

-

Rinse with 0.1 M NaOH for 30 minutes.

-

Rinse with deionized water for 15 minutes.

-

Equilibrate with the BGE for at least 30 minutes.

-

-

Pre-run Conditioning (between injections):

-

Rinse with 0.1 M NaOH for 2 minutes.

-

Rinse with deionized water for 2 minutes.

-

Rinse with BGE for 5 minutes.

-

Sample Analysis Workflow

The general workflow for the chiral separation of this compound enantiomers is depicted below.

Figure 1. Experimental workflow for the chiral separation of this compound enantiomers.

Signaling Pathway and Logical Relationships

The principle of chiral separation in this CE method is based on the differential interaction of the this compound enantiomers with the chiral selector, HP-β-CD. This interaction forms transient diastereomeric complexes with different formation constants and/or mobilities.

Figure 2. Logical relationship of chiral recognition and separation of this compound enantiomers.

Conclusion

The capillary electrophoresis method described in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of 2-hydroxylpropyl-β-cyclodextrin as a chiral selector allows for baseline resolution, enabling accurate quantification and enantiomeric purity assessment. This method is a valuable tool for quality control in the pharmaceutical industry and for research and development activities involving this compound.

References

Synthesis and Purification of Perindoprilat for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of Perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril. The primary method described is the hydrolysis of the commercially available prodrug, Perindopril tert-butylamine salt (Perindopril Erbumine). This guide is intended for laboratory-scale preparation of this compound for research purposes. Protocols for purification by recrystallization and analytical characterization are also provided.

Introduction

This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1] Perindopril is a prodrug that is metabolized in vivo via hydrolysis of its ethyl ester group to form the pharmacologically active diacid, this compound.[2][3] For in vitro studies and use as an analytical standard, a reliable method for obtaining high-purity this compound in the laboratory is essential.

The following protocols detail a laboratory-scale synthesis of this compound from Perindopril Erbumine, followed by purification and analytical characterization.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effects by competitively inhibiting ACE. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Reduced levels of angiotensin II lead to vasodilation and decreased aldosterone secretion, resulting in lower blood pressure.[1]

Caption: Mechanism of Action of this compound.

Synthesis of this compound from Perindopril Erbumine

The synthesis of this compound can be achieved through the basic hydrolysis (saponification) of the ethyl ester of Perindopril. The following protocol is a proposed method based on general chemical principles and information from related syntheses found in patent literature.

Caption: Laboratory Synthesis Workflow for this compound.

Experimental Protocol: Hydrolysis of Perindopril Erbumine

Materials:

-

Perindopril Erbumine

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Perindopril Erbumine in a mixture of ethanol and deionized water.

-

Hydrolysis: Add a stoichiometric excess (e.g., 2-3 equivalents) of sodium hydroxide.

-

Reaction: Heat the mixture to reflux and stir for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, slowly add 1M HCl with stirring in an ice bath until the pH is approximately 2-3. A white precipitate of this compound may form.

-

Extraction: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting material, by-products, and salts. Recrystallization is an effective method for this purpose.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., methanol, acetonitrile, or a mixture such as ethyl acetate/hexane)

-

Erlenmeyer flasks, hot plate, filtration apparatus (e.g., Büchner funnel).

Procedure:

-